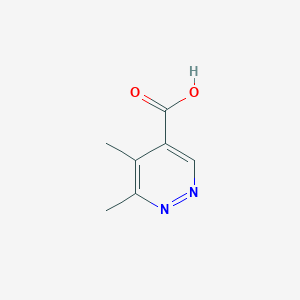
5,6-Dimethylpyridazine-4-carboxylic acid
描述
5,6-Dimethylpyridazine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5,6-Dimethylpyridazine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyridazine ring with two methyl groups at positions 5 and 6 and a carboxylic acid group at position 4. Its molecular formula is , and it has a molecular weight of approximately 152.15 g/mol.
Anticancer Properties
Research indicates that derivatives of pyridazine compounds, including this compound, exhibit anticancer activity . The compound has been explored for its ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and interaction with specific molecular targets. For instance, studies have shown that related compounds can inhibit certain kinases involved in cancer progression.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It may act by inhibiting the production of pro-inflammatory cytokines or by blocking inflammatory pathways that contribute to chronic diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carboxylic acid group enhances its binding affinity to target proteins, making it a potential candidate for drug development aimed at treating inflammatory diseases and cancers.
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of various pyridazine derivatives, this compound was found to significantly reduce the viability of cancer cell lines. The compound was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing IC50 values in the micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of this compound in a murine model of arthritis. The results indicated that treatment with the compound led to a marked reduction in paw swelling and inflammatory markers such as TNF-alpha and IL-6. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
5,6-dimethylpyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-5(2)9-8-3-6(4)7(10)11/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUIKDPQVYBUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















